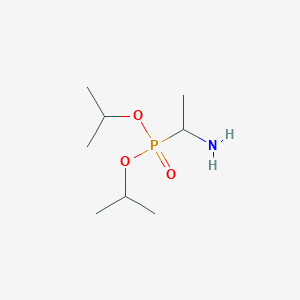

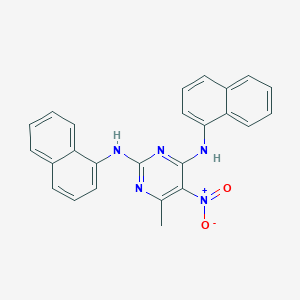

![molecular formula C25H22N2O4 B11707075 6-Methoxy-3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11707075.png)

6-Methoxy-3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methoxy-3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] is a complex organic compound belonging to the class of spiropyrans. This compound is known for its photochromic properties, meaning it can change color when exposed to light. The presence of a nitro group enhances its overall quantum yield, making it a valuable component in various photochemical systems .

Preparation Methods

The synthesis of 6-Methoxy-3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] typically involves multiple steps. One common method includes the reaction of 1,3,3-trimethyl-2-methyleneindoline with 6-nitro-8-methoxy-2H-chromene-2-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in toluene, yielding the desired spiropyran compound .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Photochemical Reactions: Due to its photochromic nature, it can undergo reversible isomerization when exposed to UV or visible light, changing from a closed spiropyran form to an open merocyanine form.

Scientific Research Applications

6-Methoxy-3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] has several applications in scientific research:

Chemistry: Used as a photochromic dye in various photochemical studies.

Biology: Employed in optical imaging processes due to its ability to change color under light.

Medicine: Investigated for potential use in drug delivery systems where controlled release can be triggered by light.

Industry: Utilized in the development of switching devices and signal transducer receptors.

Mechanism of Action

The mechanism of action of this compound is primarily based on its photochromic properties. When exposed to UV light, the spiropyran form undergoes a ring-opening reaction to form the merocyanine form. This process involves the breaking of the C-O bond in the spiropyran ring, leading to a more planar and conjugated structure. The merocyanine form is highly colored and can revert to the colorless spiropyran form upon exposure to visible light .

Comparison with Similar Compounds

Similar compounds include other spiropyrans such as:

- 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]

- 1,3,3-Trimethylindolino-6’-nitro-8’-methoxybenzopyrylspiran

- 1,3,3-Trimethylindolino-8’-methoxy-6’-nitrobenzospiropyran

Compared to these compounds, 6-Methoxy-3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] is unique due to the presence of both methoxy and nitro groups, which enhance its photochromic properties and overall quantum yield .

Properties

Molecular Formula |

C25H22N2O4 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

6-methoxy-3',3'-dimethyl-8-nitro-1'-phenylspiro[chromene-2,2'-indole] |

InChI |

InChI=1S/C25H22N2O4/c1-24(2)20-11-7-8-12-21(20)26(18-9-5-4-6-10-18)25(24)14-13-17-15-19(30-3)16-22(27(28)29)23(17)31-25/h4-16H,1-3H3 |

InChI Key |

BRICFEMJCYYVKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)OC)[N+](=O)[O-])C5=CC=CC=C5)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11706994.png)

![(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11706999.png)

![2-(2,4-dichlorophenoxy)-N'-[(1E)-2-furylmethylene]acetohydrazide](/img/structure/B11707010.png)

![2-(2,4-dichlorophenoxy)-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide](/img/structure/B11707013.png)

![3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}biphenyl-4-ol](/img/structure/B11707018.png)

![N,N'-ethane-1,2-diylbis[4-chloro-N-(2-methylphenyl)-3-nitrobenzamide]](/img/structure/B11707038.png)

![7-(Trifluoromethyl)-8H-imidazo[4,5-E][2,1,3]benzothiadiazole](/img/structure/B11707051.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11707067.png)

![(2E)-5-(2,3-dichlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11707071.png)